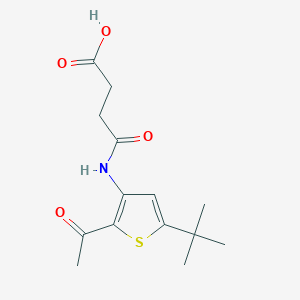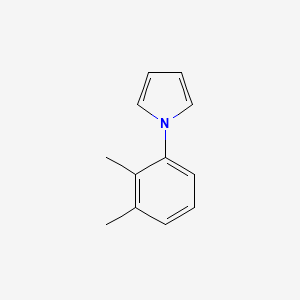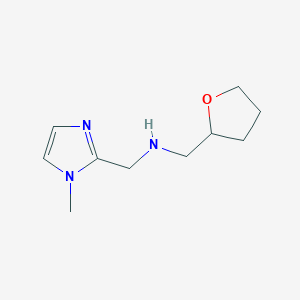![molecular formula C12H12N2O2S B1636494 {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid CAS No. 851468-02-5](/img/structure/B1636494.png)
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
Übersicht
Beschreibung
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid, commonly known as MITA, is a thioester derivative of imidazole. It is a synthetic compound that has shown potential in various scientific research applications. The purpose of
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety are known to interact with a wide range of biological targets .
Mode of Action
Imidazole derivatives are known for their diverse biological and clinical applications, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Indole derivatives, which are structurally similar to imidazole derivatives, are known to be involved in the degradation of tryptophan in higher plants .
Result of Action
Imidazole derivatives are known for their diverse biological and clinical applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can affect the activity of acetic acid, a compound structurally similar to 2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid .
Vorteile Und Einschränkungen Für Laborexperimente
MITA has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a low toxicity profile. However, its use in animal studies may be limited due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research on MITA. One potential area of study is the development of novel MITA derivatives that have improved solubility and bioavailability. Additionally, the use of MITA in combination with other immunotherapies and chemotherapies should be explored to enhance its antitumor activity. Finally, the role of MITA in the modulation of the gut microbiome and its potential use in the treatment of autoimmune diseases should also be investigated.
Conclusion:
In conclusion, MITA is a synthetic compound that has shown potential in various scientific research applications. Its mechanism of action involves the activation of the STING pathway, leading to the production of type I interferons and proinflammatory cytokines. MITA has several advantages for use in lab experiments, including its stability and low toxicity profile. However, its use in animal studies may be limited due to its poor solubility and bioavailability. There are several future directions for research on MITA, including the development of novel derivatives and the exploration of its use in combination with other therapies.
Wissenschaftliche Forschungsanwendungen
MITA has been found to have potential therapeutic applications in various scientific research areas. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, MITA has been found to stimulate the immune system by activating the STING pathway, which can be utilized in the development of vaccines and immunotherapies.
Eigenschaften
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFBTXRNIOGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde](/img/structure/B1636436.png)


![5-Methyl-1-[5-(trityloxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1636447.png)





![Benzo[b]thiophen-2-ylmethyl-ethyl-amine](/img/structure/B1636496.png)